molecular formula C21H19N3S B2647400 (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile CAS No. 1321771-68-9

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

Cat. No.: B2647400
CAS No.: 1321771-68-9
M. Wt: 345.46
InChI Key: PAJUKOSLISUHOB-QGOAFFKASA-N
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Description

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is an organic compound that features a thiazole ring, an acrylonitrile group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Acrylonitrile Group Addition: The acrylonitrile group is introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

    Amine Substitution: The o-tolylamino group is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl groups.

    Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine or other functional groups.

    Substitution: The phenyl rings and the thiazole ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the acrylonitrile group can yield primary amines.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl rings or the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating biological pathways. The thiazole ring and acrylonitrile group are key functional groups that can engage in hydrogen bonding, π-π interactions, and other molecular interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-phenylthiazol-2-yl)-3-(o-tolylamino)acrylonitrile
  • (E)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
  • (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

Uniqueness

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is unique due to the presence of the 4-ethylphenyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-3-16-8-10-17(11-9-16)20-14-25-21(24-20)18(12-22)13-23-19-7-5-4-6-15(19)2/h4-11,13-14,23H,3H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJUKOSLISUHOB-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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